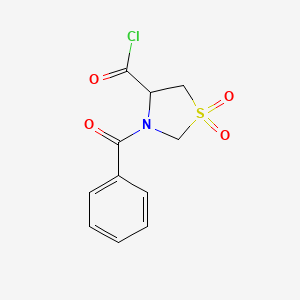
2,4-Dichloro-3-(trifluoromethyl)pyridine
Overview
Description
2,4-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F3N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines, including 2,4-Dichloro-3-(trifluoromethyl)pyridine, are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
2,4-Dichloro-3-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 215.99 .Scientific Research Applications
Agrochemical Applications
2,4-Dichloro-3-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for the treatment or prevention of diseases in animals .
Synthesis of Crop-Protection Products
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products . Of all the TFMP derivatives, 2,3,5-DCTF is in the highest demand .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of TFMP . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Synthesis of Key Intermediates
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine has been undertaken .
These are some of the unique applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine in scientific research. It’s expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It is combustible and may cause an allergic skin reaction. It causes serious eye damage and is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,4-dichloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBDZNYRDNGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670636 | |
| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-(trifluoromethyl)pyridine | |
CAS RN |
1186194-98-8 | |
| Record name | 2,4-Dichloro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)








